2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2715119-85-8
VCID: VC11529999
InChI: InChI=1S/C13H22BFO2/c1-11(2)12(3,4)17-14(16-11)9-5-13(6-9)7-10(15)8-13/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C13H22BFO2
Molecular Weight: 240.12 g/mol

2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2715119-85-8

Cat. No.: VC11529999

Molecular Formula: C13H22BFO2

Molecular Weight: 240.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2715119-85-8

Specification

CAS No. 2715119-85-8
Molecular Formula C13H22BFO2
Molecular Weight 240.12 g/mol
IUPAC Name 2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H22BFO2/c1-11(2)12(3,4)17-14(16-11)9-5-13(6-9)7-10(15)8-13/h9-10H,5-8H2,1-4H3
Standard InChI Key SOQXOXLFTIWSHT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Identifiers

2-{6-Fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle with the molecular formula C₁₃H₂₂BFO₂ and a molecular weight of 240.12 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and it is registered under CAS number 2715119-85-8. The compound’s structure combines a spirocyclic hydrocarbon scaffold with a fluorinated moiety and a pinacol boronate ester group, which collectively influence its reactivity and stability.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2715119-85-8
Molecular FormulaC₁₃H₂₂BFO₂
Molecular Weight240.12 g/mol
IUPAC Name2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)F
InChIKeySOQXOXLFTIWSHT-UHFFFAOYSA-N

Structural Analysis

The spiro[3.3]heptane core introduces conformational rigidity, which is advantageous in medicinal chemistry for reducing entropy penalties during target binding. The fluorine atom at the 6-position of the spirocyclic system enhances electronegativity, potentially improving metabolic stability and influencing intermolecular interactions. The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a well-established motif in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecule synthesis.

Synthesis and Manufacturing

General Synthesis Strategy

Applications in Pharmaceutical and Organic Chemistry

Role in Cross-Coupling Reactions

As a pinacol boronate ester, this compound is primed for use in Suzuki-Miyaura couplings, which are pivotal in constructing biaryl and heteroaryl motifs prevalent in drug candidates. For instance, boronate esters react with aryl halides under palladium catalysis to form carbon-carbon bonds, enabling the modular assembly of complex molecules. The spirocyclic scaffold may confer steric hindrance, directing regioselectivity during coupling reactions.

Drug Discovery and Medicinal Chemistry

The fluorine atom and spirocyclic architecture make this compound a valuable building block for kinase inhibitors and central nervous system (CNS) therapeutics. Fluorine’s electronegativity can enhance binding affinity to target proteins, while the rigid spiro system reduces conformational flexibility, improving pharmacokinetic properties. Potential applications include:

  • Protease Inhibitors: Fluorinated spirocycles are explored in antiviral and anticancer agents.

  • CNS Drugs: The compound’s lipophilicity (predicted LogP ≈ 2.34) suggests blood-brain barrier permeability.

ParameterValueSource
LogP (XLOGP3)2.34
Topological Polar Surface Area48.0 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

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